molecular formula C6H3BrF2 B1265499 4-Bromo-1,2-difluorobenzene CAS No. 348-61-8

4-Bromo-1,2-difluorobenzene

Cat. No.: B1265499
CAS No.: 348-61-8
M. Wt: 192.99 g/mol
InChI Key: YMQPKONILWWJQG-UHFFFAOYSA-N
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Description

Regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol has been investigated.

Scientific Research Applications

Synthesis of Derivatives

4-Bromo-1,2-difluorobenzene serves as a precursor in various organic transformations. One significant application is in the synthesis of different derivatives, such as 1,2-Dibromobenzenes, through processes like regioselective bromination and ortho-metalation. These derivatives are crucial in further chemical syntheses, including the preparation of 1,2-dibromo-4-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, which are valuable intermediates in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Economical Synthesis Methods

Researchers have explored cost-effective methods for synthesizing compounds like 1-bromo-2,4-difluorobenzene from m-phenylene diamine. These methods aim to achieve high yield and purity, highlighting the importance of economical synthesis in industrial and pharmaceutical applications (He-ping, 2005).

Organometallic Chemistry

In organometallic chemistry, this compound is used to demonstrate the effectiveness of modern methods. For example, it has been converted into various benzoic acids through processes like direct metalation and carboxylation. This showcases its versatility in creating compounds with potential applications in material science and pharmaceuticals (Schlosser & Heiss, 2003).

Photodissociation Studies

The compound's role in photodissociation studies is also significant. Researchers have investigated the C–Br photo-fragmentation of bromo-difluorobenzene derivatives using ab initio methods. These studies provide insights into the molecular dynamics and reaction mechanisms under ultraviolet light, which are critical in understanding photochemical processes (Borg, 2007).

Safety and Hazards

4-Bromo-1,2-difluorobenzene is considered hazardous. It is classified as having acute toxicity (oral and inhalation), being a skin irritant, causing serious eye damage/eye irritation, and having specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Properties

IUPAC Name

4-bromo-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQPKONILWWJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188338
Record name 4-Bromo-1,2-difluorobenzene
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Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-61-8
Record name 1-Bromo-3,4-difluorobenzene
Source CAS Common Chemistry
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Record name 4-Bromo-1,2-difluorobenzene
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Record name 348-61-8
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Record name 4-Bromo-1,2-difluorobenzene
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Record name 4-bromo-1,2-difluorobenzene
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Record name 3,4-Difluorobromobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 4-bromo-1,2-difluorobenzene?

A1: this compound serves as a valuable building block in organic synthesis. For example, it is utilized as a starting material for the synthesis of liquid crystal compounds like 1,7,8-trifluoro-2-naphthol. This synthesis involves a six-step process starting with this compound and achieves an overall yield of 51%. [] Additionally, it can be coupled with other aromatic compounds via Suzuki coupling or similar reactions to create more complex molecules. []

Q2: Can you describe a specific example of how this compound is used in synthesizing complex molecules?

A2: In one study, this compound was employed in the synthesis of a novel compound, 1-[5-(3,4-difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene. [] This involved a multi-step reaction where it was first reacted with 3-bromo-2-methyl-5-thienylboronic acid via a palladium-catalyzed Suzuki coupling to yield 3-bromo-2-methyl-5-(3,4-difluorophenyl)thiophene. This intermediate was then further reacted with 1-(2-cyano-1,5-dimethyl-4-pyrrol-1-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene in the presence of n-butyllithium to afford the final complex molecule. []

Q3: What analytical techniques are typically employed to characterize compounds derived from this compound?

A3: Researchers commonly utilize a combination of analytical techniques to confirm the structure and purity of synthesized compounds. In the case of 1-[5-(3,4-difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene, techniques like elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) were used. [] These techniques provide complementary information about the elemental composition, functional groups, connectivity, and molecular weight of the compound, allowing for comprehensive characterization.

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